1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one
Description
1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one is a chlorinated aromatic ketone featuring a phenyl ring substituted with an amino group at position 2, a chloromethyl group at position 4, and a 3-chloropropan-2-one side chain.
Properties
Molecular Formula |
C10H11Cl2NO |
|---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
1-[2-amino-4-(chloromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H11Cl2NO/c11-5-7-1-2-8(10(13)3-7)4-9(14)6-12/h1-3H,4-6,13H2 |
InChI Key |
KYVNHSZSIWSSAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCl)N)CC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The Houben-Fischer reaction, which couples nitriles with aromatic amines under acidic conditions, offers a direct route to aryl ketones. For this synthesis, 3-(chloromethyl)aniline reacts with 3-chloropropionitrile in the presence of boron trichloride (BCl₃) and aluminum chloride (AlCl₃).
Procedure
- Mixing : 3-(Chloromethyl)aniline (10 mmol) and 3-chloropropionitrile (12 mmol) are dissolved in anhydrous toluene under argon.
- Catalyst Addition : BCl₃ (1.2 equiv) and AlCl₃ (1.5 equiv) are added dropwise at 0°C.
- Reflux : The mixture is heated to 90°C for 16 hours.
- Workup : Quenching with 3N HCl followed by extraction with chloroform yields the crude product.
Yield and Challenges
- Yield : ~22–25%.
- Challenges : Competing side reactions (e.g., over-chlorination) and low regioselectivity necessitate rigorous temperature control.
Method 2: Friedel-Crafts Acylation Followed by Chlorination
Reaction Overview
This two-step approach first installs the propanone group via Friedel-Crafts acylation, followed by chlorination of the methyl group.
Procedure
Step 1: Friedel-Crafts Acylation
- Protection : 2-Nitro-4-methylaniline is acetylated using acetic anhydride.
- Acylation : The protected amine reacts with chloroacetyl chloride (ClCH₂COCl) in the presence of AlCl₃.
- Deprotection : Hydrolysis with NaOH regenerates the amino group.
Step 2: Chlorination
- Radical Chlorination : The methyl group is chlorinated using Cl₂ gas and azobisisobutyronitrile (AIBN) under UV light.
Yield and Challenges
- Yield : 30–35% (over two steps).
- Challenges : Over-chlorination and regiochemical control during radical reactions.
Method 3: Nucleophilic Substitution of Ethoxy Derivatives
Reaction Overview
Adapting methodologies from analogous compounds, an ethoxy group at position 4 is replaced with chloromethyl via nucleophilic substitution.
Procedure
- Synthesis of 2-Amino-4-ethoxyphenylpropanone : 2-Amino-4-ethoxyphenol reacts with chloroacetone in DMF.
- Substitution : The ethoxy group is displaced using chloromethyl methyl ether (MOMCl) and BF₃·OEt₂.
Yield and Challenges
- Yield : ~40%.
- Challenges : Toxicity of MOMCl and competing eliminations.
Method 4: Blanc Chloromethylation of Aminophenylpropanone
Reaction Overview
The Blanc reaction introduces a chloromethyl group onto the aromatic ring using formaldehyde and HCl.
Procedure
- Chloromethylation : 2-Aminophenylpropanone reacts with formaldehyde (37%) and HCl gas in the presence of ZnCl₂.
- Purification : Column chromatography isolates the para-substituted product.
Yield and Challenges
- Yield : 20–25%.
- Challenges : Poly-chloromethylation and corrosion from HCl/ZnCl₂.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Continuous flow reactors enhance safety and yield for large-scale production, particularly for chlorination steps. Catalyst recycling (e.g., AlCl₃) and solvent recovery (toluene, DMF) reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Methyl derivatives.
Substitution: Azide and thiol derivatives.
Scientific Research Applications
1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Chlorinated Phenyl and Ketone Groups
a) 1-(4-Amino-2-ethoxyphenyl)-3-chloropropan-1-one (CAS 1806344-91-1)
- Structure: Features a 4-amino-2-ethoxyphenyl group instead of 2-amino-4-(chloromethyl)phenyl. The ketone is at position 1 (propan-1-one) vs. position 2 (propan-2-one).
- Properties: Molecular formula C₁₁H₁₄ClNO₂ (vs. C₁₀H₁₀Cl₂NO for the target compound), with a molecular weight of 227.69 g/mol.
b) 1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Structure: A propenone derivative with dichlorophenyl and methylphenyl groups. Lacks the amino and chloromethyl substituents but shares a chlorinated aromatic system.
- Properties: Crystallographic studies confirm planar geometry, with chlorine atoms influencing intermolecular interactions. This compound’s enone system may enhance reactivity in Michael addition reactions compared to the saturated ketone in the target compound .
c) 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
- Structure : Chalcone derivative with a 4-chlorophenyl and 4-hydroxyphenyl group. The α,β-unsaturated ketone system enables conjugation, differing from the saturated propan-2-one in the target compound.
Functional Analogues with Antimicrobial Activity
a) Quinoline-Based Carbon-Nitrogen Hybrids (Q1–Q14)
- Structure: 2-Amino-4-(chlorophenyl)pyridine fused with cyclohexanedione. Shares the 2-aminophenyl motif and chlorinated substituents.
- Activity : Exhibits broad-spectrum antimicrobial activity (e.g., against E. coli and C. albicans). The chloromethyl group in the target compound may similarly enhance membrane permeability, boosting efficacy .
b) Chalcone Derivatives (3c, 3e, 3g, 3n)
- Structure : α,β-unsaturated ketones with halogenated aryl groups (e.g., bromo, chloro).
- Activity : Compound 3n showed potent antifungal activity against Aspergillus niger, comparable to standard drugs. The target compound’s chlorinated phenyl group may confer similar antifungal properties .
c) Urea-Thiazole Derivatives (8a–8c)
Key Research Findings
Antimicrobial Potential: Chlorinated aromatic ketones (e.g., chalcones, quinoline hybrids) consistently show activity against bacteria and fungi. The target compound’s chloromethyl and amino groups may synergize to enhance this effect .
Synthetic Flexibility : The chloromethyl group in the target compound offers a site for further functionalization (e.g., nucleophilic substitution), analogous to intermediates in nucleoside synthesis .
Structural Influence on Activity : Replacement of ethoxy (as in CAS 1806344-91-1) with chloromethyl may increase lipophilicity, improving membrane penetration and antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one, and how can reaction conditions be optimized to minimize side products?
- Methodology : A practical approach involves using PEG (polyethylene glycol) as a recyclable, non-ionic solvent to facilitate clean reactions and high yields. This method minimizes side products by avoiding harsh conditions and enabling easy purification . For chloromethylation, nucleophilic substitution reactions under mild alkaline conditions (e.g., K₂CO₃ in dichloromethane) can selectively introduce the chloromethyl group while preserving the amino substituent . Optimization should focus on temperature control (room temperature to 50°C) and stoichiometric ratios (1:1.2 for amine:alkylating agent) to prevent over-alkylation.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodology :
- NMR :
- ¹H NMR : A singlet at δ 4.2–4.5 ppm (CH₂Cl), a triplet for the propanone carbonyl-adjacent CH₂ (δ 3.1–3.3 ppm), and aromatic protons (δ 6.8–7.5 ppm) split due to substituent effects .
- ¹³C NMR : A carbonyl signal at ~205 ppm and distinct peaks for CH₂Cl (~45 ppm) and aromatic carbons (~120–140 ppm) .
- IR : Strong absorption at ~1700 cm⁻¹ (ketone C=O) and 3400–3300 cm⁻¹ (N-H stretch of the amino group) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z corresponding to C₁₀H₁₁Cl₂NO (exact mass calculated via high-resolution MS).
Advanced Research Questions
Q. How can X-ray crystallography and DFT calculations resolve discrepancies between predicted and observed molecular geometries?
- Methodology : Single-crystal X-ray diffraction provides precise bond lengths and angles, which can be compared with DFT-optimized structures (e.g., using B3LYP/6-311+G(d,p)). For example, the dihedral angle between the aromatic ring and propanone moiety may deviate by 5–10° due to crystal packing effects, which DFT models may not fully capture . Multi-conformational analysis in DFT can reconcile such differences .
Q. What strategies analyze the electronic effects of chloromethyl and amino substituents on nucleophilic substitution reactivity?
- Methodology :
- Hammett Studies : Correlate substituent σ values with reaction rates (e.g., using para-substituted analogs) to quantify electron-withdrawing/donating effects .
- DFT Frontier Orbital Analysis : Calculate HOMO/LUMO energies to predict sites susceptible to nucleophilic attack. The chloromethyl group lowers LUMO energy at the benzylic carbon, enhancing reactivity .
- Kinetic Isotope Effects : Use deuterated analogs to probe rate-determining steps (e.g., C-Cl bond cleavage vs. transition state formation) .
Q. How should biological activity assays differentiate between antimicrobial effects and cytotoxicity?
- Methodology :
- Dual Assay Design : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., Aspergillus niger) at concentrations ≤100 µg/mL. Compare MIC (minimum inhibitory concentration) values with cytotoxicity data from mammalian cell lines (e.g., HEK293) using MTT assays .
- Mechanistic Probes : Assess ROS (reactive oxygen species) generation and membrane permeability (via propidium iodide uptake) to distinguish between direct microbicidal activity and host cell damage .
Data Contradiction Analysis
- Synthetic Yield Discrepancies : Variations in reported yields (e.g., 60% vs. 85%) may arise from differences in solvent purity or reaction scale. Validate protocols using controlled small-scale syntheses and HPLC purity checks .
- Computational vs. Experimental Geometry : Address deviations by incorporating solvent effects in DFT models or using MD simulations to account for crystal lattice constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
